molecular formula C11H9Cl2NO2 B8406724 2-(2,4-Dichlorobenzylidene)-3-oxobutanamide

2-(2,4-Dichlorobenzylidene)-3-oxobutanamide

Cat. No. B8406724
M. Wt: 258.10 g/mol
InChI Key: UUOMTNNVRYLEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635699B2

Procedure details

A suspension of acetoacetamide (5.05 g, 50 mmol), 2,4-di-chlorobenzaldehyde (9.20 g, 52 mmole), piperidine (170 mg, 2 mmol) and acetic acid (120 mg, 2 mmol) in isopropanol (50 mL) was stirred at room temperature for 14 h. The precipitation was collected and rinsed with an additional isopropanol (20 mL). After drying in vacuo, 2-(2,4-dichlorobenzylidene)-3-oxobutanamide was obtained as a white solid (6.3g, 49%).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Cl:8][C:9]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:10]=1[CH:11]=O.N1CCCCC1.C(O)(=O)C>C(O)(C)C>[Cl:8][C:9]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:10]=1[CH:11]=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([NH2:7])=[O:6]

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(CC(=O)C)(=O)N
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
170 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
120 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitation
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
rinsed with an additional isopropanol (20 mL)
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)N)C(C)=O)C=CC(=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.